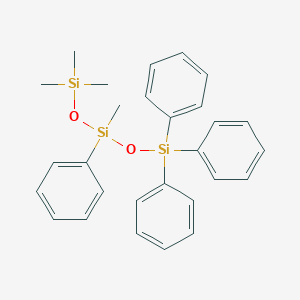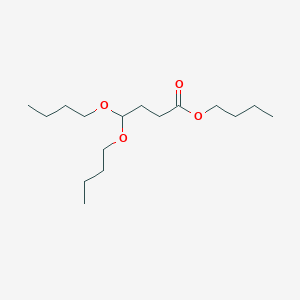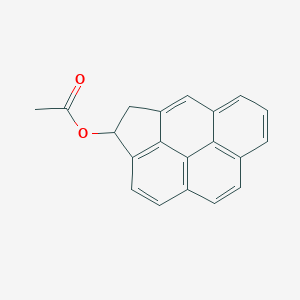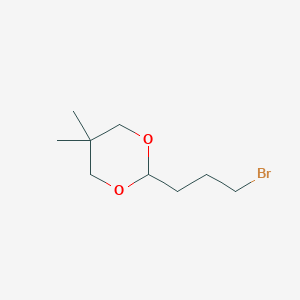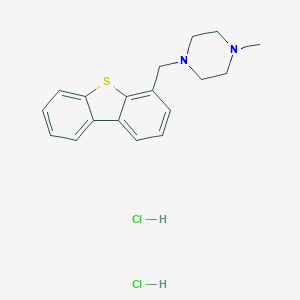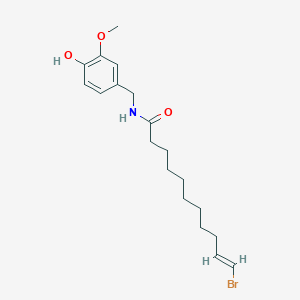
11-Bromo-N-vanillyl-10-undecenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Bromo-N-vanillyl-10-undecenamide (BCTC) is a synthetic compound that belongs to the family of vanilloid receptor antagonists. It was first synthesized in 2002 by researchers at the University of Nottingham, United Kingdom. BCTC has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and cancer.
Mechanism Of Action
11-Bromo-N-vanillyl-10-undecenamide acts as a vanilloid receptor antagonist. Vanilloid receptors are ion channels that are activated by various stimuli, including heat, capsaicin, and acid. Activation of vanilloid receptors leads to the release of neurotransmitters that transmit pain signals to the brain. 11-Bromo-N-vanillyl-10-undecenamide blocks the activation of vanilloid receptors, thereby reducing pain and inflammation.
Biochemical And Physiological Effects
11-Bromo-N-vanillyl-10-undecenamide has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 11-Bromo-N-vanillyl-10-undecenamide has no significant adverse effects on the cardiovascular system, liver, or kidney function.
Advantages And Limitations For Lab Experiments
11-Bromo-N-vanillyl-10-undecenamide is a potent and selective vanilloid receptor antagonist. It has a high affinity for vanilloid receptors and can be used at low concentrations. 11-Bromo-N-vanillyl-10-undecenamide is stable in solution and can be easily stored and transported. The main limitation of 11-Bromo-N-vanillyl-10-undecenamide is its poor solubility in water, which can affect its bioavailability.
Future Directions
11-Bromo-N-vanillyl-10-undecenamide has shown promising results in preclinical studies for its potential therapeutic applications in pain, inflammation, and cancer. Further studies are needed to determine the optimal dosage and administration route of 11-Bromo-N-vanillyl-10-undecenamide for its potential clinical use. 11-Bromo-N-vanillyl-10-undecenamide can also be used as a tool compound to study the role of vanilloid receptors in various physiological and pathological processes. Future research should focus on developing more potent and selective vanilloid receptor antagonists with improved solubility and bioavailability.
Conclusion
11-Bromo-N-vanillyl-10-undecenamide is a synthetic compound that acts as a vanilloid receptor antagonist. It has been extensively studied for its potential therapeutic applications in pain, inflammation, and cancer. 11-Bromo-N-vanillyl-10-undecenamide has shown promising results in preclinical studies and can be used as a tool compound to study the role of vanilloid receptors in various physiological and pathological processes. Further research is needed to determine the optimal dosage and administration route of 11-Bromo-N-vanillyl-10-undecenamide for its potential clinical use.
Synthesis Methods
11-Bromo-N-vanillyl-10-undecenamide can be synthesized by reacting 11-bromo-1-undecene with vanillin in the presence of a catalyst. The reaction yields 11-Bromo-N-vanillyl-10-undecenamide in high purity and yield. The synthesis of 11-Bromo-N-vanillyl-10-undecenamide is a straightforward process and can be easily scaled up for industrial production.
Scientific Research Applications
11-Bromo-N-vanillyl-10-undecenamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. 11-Bromo-N-vanillyl-10-undecenamide has also been studied for its potential anticancer effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
properties
CAS RN |
102613-03-6 |
|---|---|
Product Name |
11-Bromo-N-vanillyl-10-undecenamide |
Molecular Formula |
C19H28BrNO3 |
Molecular Weight |
398.3 g/mol |
IUPAC Name |
(E)-11-bromo-N-[(4-hydroxy-3-methoxyphenyl)methyl]undec-10-enamide |
InChI |
InChI=1S/C19H28BrNO3/c1-24-18-14-16(11-12-17(18)22)15-21-19(23)10-8-6-4-2-3-5-7-9-13-20/h9,11-14,22H,2-8,10,15H2,1H3,(H,21,23)/b13-9+ |
InChI Key |
XMODDDKIFUQQLF-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)CNC(=O)CCCCCCCC/C=C/Br)O |
SMILES |
COC1=C(C=CC(=C1)CNC(=O)CCCCCCCCC=CBr)O |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC(=O)CCCCCCCCC=CBr)O |
synonyms |
11-BROMO-N-VANILLYL-10-UNDECENAMIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



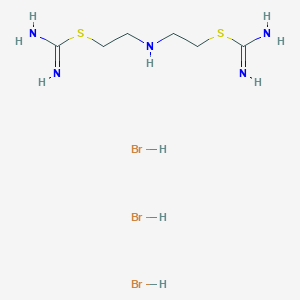
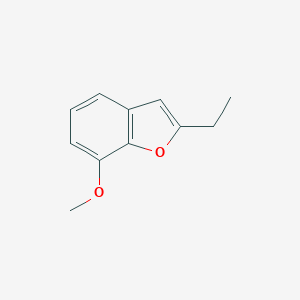
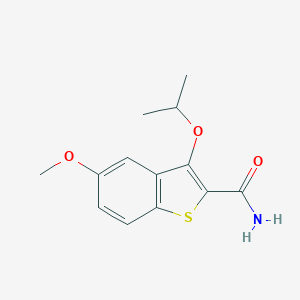
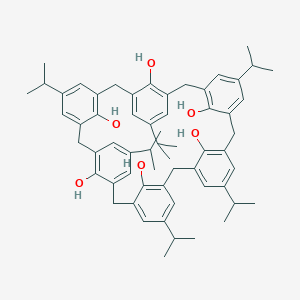
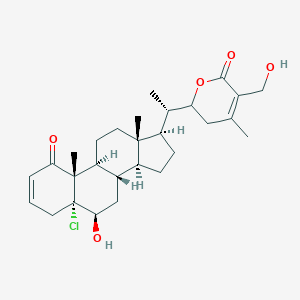
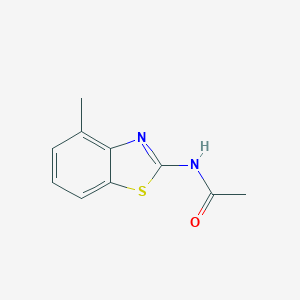
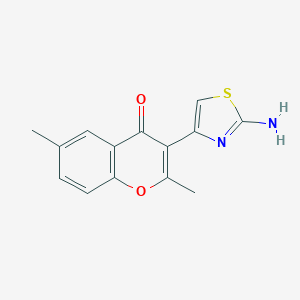
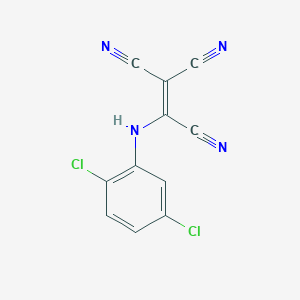
![[(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate](/img/structure/B9469.png)
